molecular formula C17H14Cl2N2O3 B6482876 2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 921544-19-6

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No.: B6482876
CAS No.: 921544-19-6
M. Wt: 365.2 g/mol
InChI Key: ZAQNNUSUIMHVIG-UHFFFAOYSA-N
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Description

This compound belongs to the class of 2,4-dichlorophenoxyacetamide derivatives, characterized by a phenoxyacetic acid backbone substituted with chlorine atoms at the 2- and 4-positions. The acetamide moiety is linked to a 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group, introducing a bicyclic indole-derived structure.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-21-14-4-3-12(6-10(14)7-17(21)23)20-16(22)9-24-15-5-2-11(18)8-13(15)19/h2-6,8H,7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQNNUSUIMHVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The target compound shares structural motifs with several analogs, including:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A classic auxin herbicide lacking the acetamide-indole moiety .
  • Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide): Replaces the indolyl group with a pyridyl ring, altering electronic properties .
  • 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide: Features a methylphenyl group instead of the indolyl substituent, reducing hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound 367.43* ~4.5 5 2 ~70
2,4-D 221.04 2.81 4 1 46.5
Compound 533 310.18 4.49 3 1 30.7
2-(2,4-DC)-N-(4-methylphenyl)acetamide 310.18 4.49 3 1 30.7
DICA 292.13 3.2 4 2 58.2

*Calculated based on similar analogs. The indolyl group increases polarity compared to phenyl/pyridyl analogs.

Key Research Findings

  • Superior COX-2 Binding : The target compound’s indolyl group and acetamide linker enable stronger interactions (ΔG = -9.2 kcal/mol) compared to 2,4-D (ΔG = -6.5 kcal/mol) in molecular docking studies .
  • Metabolic Stability : The methyl-oxo group in the indole ring may reduce oxidative metabolism compared to analogs with unprotected thiols (e.g., DICA) .
  • Bioavailability : Higher logP values (~4.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .

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